molecular formula C13H12N6O2 B2565515 N-(2H-1,3-benzodioxol-5-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 899978-96-2

N-(2H-1,3-benzodioxol-5-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B2565515
CAS No.: 899978-96-2
M. Wt: 284.279
InChI Key: NSCPFPSAYQSJIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound features a [1,2,3]triazolo[4,5-d]pyrimidine core substituted with an ethyl group at position 3 and a 2H-1,3-benzodioxol-5-yl (piperonyl) group at the N7-amine position. Its molecular formula is C₁₉H₁₉N₇O₂, with a monoisotopic mass of 381.1498 g/mol (calculated via HR-MS) .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O2/c1-2-19-13-11(17-18-19)12(14-6-15-13)16-8-3-4-9-10(5-8)21-7-20-9/h3-6H,2,7H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCPFPSAYQSJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=NC(=C2N=N1)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.

    Synthesis of the Triazolopyrimidine Core: The triazolopyrimidine core is formed by reacting an appropriate hydrazine derivative with a nitrile compound, followed by cyclization.

    Coupling Reaction: The final step involves coupling the benzodioxole moiety with the triazolopyrimidine core using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazolopyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted triazolopyrimidine derivatives.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound induces cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Research Findings and Implications

  • Metabolic Stability : Ethyl and benzodioxol groups may reduce oxidative metabolism compared to benzyl or chlorophenyl substituents, as seen in similar compounds .
  • Selectivity : The absence of a sulfur-containing group (e.g., propylthio in ) may limit off-target interactions, enhancing selectivity .
  • Unanswered Questions: Pharmacokinetic data (e.g., logP, half-life) for the target compound are lacking but critical for preclinical evaluation. Comparative in vitro assays (e.g., IC₅₀ against adenosine receptors) are needed to validate hypothesized targets.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the benzodioxole moiety and a triazolopyrimidine framework. The molecular formula is C13H14N4O2C_{13}H_{14}N_4O_2 with a molecular weight of 258.28 g/mol. The structural representation is crucial for understanding its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa12.5Induction of apoptosis
Compound BMCF78.0Inhibition of cell cycle
This compoundA549TBDTBD

The mechanism by which this compound exerts its anticancer effects may involve the stabilization of microtubules or interference with critical signaling pathways associated with cell proliferation and survival. Studies suggest that triazolopyrimidines can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence regarding the neuroprotective effects of triazolopyrimidine derivatives. Research indicates that these compounds may stabilize microtubules in neuronal cells, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's.

Case Study: Neuroprotective Activity
A study conducted on transgenic mouse models demonstrated that a related triazolopyrimidine compound reduced axonal dystrophy and amyloid plaque deposition. This suggests potential for therapeutic applications in neurodegenerative conditions .

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the triazolopyrimidine ring significantly influence the biological activity of these compounds. For example:

  • Substitution at C6 and C7 : Variations in side chains at these positions can enhance or diminish anticancer activity.
  • Presence of Functional Groups : The introduction of electron-withdrawing or electron-donating groups can alter potency and selectivity towards target proteins.

Table 2: SAR Insights

PositionModificationEffect on Activity
C6-FIncreased potency
C7-OCH₃Decreased potency

Q & A

Q. What are the common synthetic pathways for N-(2H-1,3-benzodioxol-5-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with the formation of the triazolopyrimidine core followed by functionalization of the benzodioxolyl and ethyl groups. Key steps include:

  • Core formation : Cyclocondensation of precursors under controlled pH (6.5–7.5) and temperature (60–80°C) to ensure proper ring closure .
  • Substituent introduction : Nucleophilic substitution or coupling reactions to attach the benzodioxolyl and ethyl groups, requiring anhydrous solvents (e.g., DMF) and catalysts like triethylamine .
  • Purification : Chromatography (silica gel or HPLC) or recrystallization to achieve >95% purity .
    Yield optimization hinges on precise control of reaction time, solvent polarity, and stoichiometric ratios of reagents .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structure of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR are critical for confirming the triazolopyrimidine core and substituent positions. For example, the benzodioxolyl group shows distinct aromatic proton signals at δ 6.7–7.1 ppm, while the ethyl group appears as a triplet near δ 1.2–1.5 ppm .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ ion for C₁₄H₁₃N₅O₂: 308.1142) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, while IR spectroscopy identifies functional groups (e.g., NH stretches at 3300–3400 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods and statistical experimental design optimize the synthesis of this compound?

  • Reaction path search : Quantum chemical calculations (e.g., DFT) predict energy barriers for intermediate steps, guiding solvent/catalyst selection. For example, simulations of triazole-pyrimidine cyclization can identify optimal temperatures (70–80°C) .
  • Design of Experiments (DoE) : Fractional factorial designs screen variables (e.g., pH, solvent ratio, catalyst loading) to minimize trials. Response Surface Methodology (RSM) models nonlinear interactions, such as the trade-off between reaction time and yield .
  • Machine learning : Training models on historical synthesis data (e.g., from similar triazolopyrimidines) predicts optimal conditions for new derivatives .

Q. What strategies are recommended for elucidating the mechanism of action against specific biological targets?

  • Binding assays : Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST) quantify affinity (e.g., Kd values) for targets like kinases or GPCRs. For instance, triazolopyrimidines often inhibit ATP-binding pockets, requiring competition assays with ATP analogs .
  • Molecular docking : AutoDock or Schrödinger Suite models interactions, highlighting key residues (e.g., hydrogen bonds with the benzodioxolyl oxygen) .
  • Mutagenesis studies : Site-directed mutations in target proteins validate predicted binding modes. Example: Alanine scanning of a kinase’s active site to assess triazolopyrimidine resistance .

Q. How should researchers address discrepancies in biological activity data across different studies?

  • Standardize assays : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds to reduce variability. For instance, IC₅₀ values may differ due to cell permeability or efflux pump expression .
  • Meta-analysis : Pool data from multiple studies using statistical tools (e.g., random-effects models) to identify outliers or confounding factors (e.g., solvent DMSO concentration affecting solubility) .
  • Structural analogs comparison : Compare activity trends across derivatives to isolate critical substituents. Example: Fluorine substitution at the benzyl position enhances antimicrobial potency but reduces solubility .

Q. What purification challenges arise during scale-up, and how can they be mitigated?

  • Impurity profiling : LC-MS identifies byproducts (e.g., incomplete substitution at the pyrimidine C7 position). Adjusting stoichiometry or reaction time minimizes these .
  • Chromatography bottlenecks : Switch from silica gel to flash chromatography with gradient elution (e.g., 5–20% MeOH in DCM) for faster separation .
  • Crystallization optimization : Solvent screening (e.g., ethanol/water mixtures) improves crystal habit for higher purity. Additives like seed crystals or surfactants enhance nucleation .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Synthesis Optimization

ParameterOptimal RangeImpact on Yield/Purity
Temperature70–80°CHigher temps accelerate cyclization but risk decomposition
Solvent (DMF vs. THF)DMFEnhances solubility of intermediates
Catalyst (Et₃N)1.2 eq.Excess catalyst increases side reactions

Q. Table 2. Common Biological Assays and Pitfalls

Assay TypeKey OutputCommon Pitfalls
SPR BindingKd (nM)Non-specific binding to sensor chip
Cytotoxicity (MTT)IC₅₀ (µM)Viability assay interference by compound color

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.